molecular formula C13H20O2 B14416876 3-Ethyl-3-phenylpentane-1,5-diol CAS No. 84682-28-0

3-Ethyl-3-phenylpentane-1,5-diol

Cat. No.: B14416876
CAS No.: 84682-28-0
M. Wt: 208.30 g/mol
InChI Key: JDYDBAVDWRWTCJ-UHFFFAOYSA-N
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Description

3-Ethyl-3-phenylpentane-1,5-diol is an organic compound with the molecular formula C13H20O2 It is a branched hydrocarbon with a phenyl group and two hydroxyl groups attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-phenylpentane-1,5-diol typically involves the reaction of benzaldehyde with ethyl acetoacetate, followed by reduction and subsequent functional group transformations . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-phenylpentane-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-3-phenylpentane-1,5-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-phenylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

    3-Phenylpentane-1,5-diol: Similar structure but lacks the ethyl group.

    3-Ethyl-3-methylpentane-1,5-diol: Similar structure but has a methyl group instead of a phenyl group.

Uniqueness: 3-Ethyl-3-phenylpentane-1,5-diol is unique due to the presence of both an ethyl and a phenyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

84682-28-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-ethyl-3-phenylpentane-1,5-diol

InChI

InChI=1S/C13H20O2/c1-2-13(8-10-14,9-11-15)12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3

InChI Key

JDYDBAVDWRWTCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)(CCO)C1=CC=CC=C1

Origin of Product

United States

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